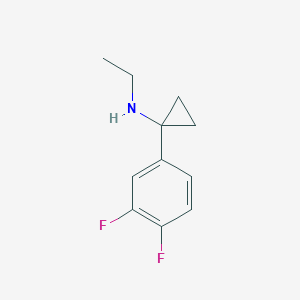

1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine

Description

1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine is a cyclopropane derivative featuring a 3,4-difluorophenyl aromatic ring and an ethyl-substituted amine group. Its structural uniqueness lies in the combination of a strained cyclopropane ring, electron-withdrawing fluorine substituents, and the N-ethyl moiety, which collectively influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-N-ethylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N/c1-2-14-11(5-6-11)8-3-4-9(12)10(13)7-8/h3-4,7,14H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUPUHDAJXPLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CC1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-difluorophenylmagnesium bromide with ethyl cyclopropanecarboxylate, followed by reduction and amination steps .

Industrial Production Methods

Industrial production of this compound may involve optimized catalytic processes to ensure high yield and purity. Biocatalytic approaches, such as the use of engineered ketoreductases, have been explored to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Halogenation or other substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Antiplatelet Activity

One of the most notable applications of 1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine is in the development of antiplatelet agents. This compound serves as an intermediate in the synthesis of ticagrelor, a well-known antiplatelet medication used to prevent thrombotic cardiovascular events.

- Mechanism of Action: Ticagrelor functions as a reversible antagonist of the P2Y12 receptor on platelets, inhibiting platelet aggregation induced by ADP.

- Clinical Relevance: The use of ticagrelor has been associated with reduced incidence of major adverse cardiovascular events in patients with acute coronary syndromes.

Neurological Research

Recent studies have explored the potential neuroprotective effects of compounds similar to this compound. These compounds may modulate neurotransmitter systems or exhibit anti-inflammatory properties in neurodegenerative diseases.

- Case Studies: Research has shown that derivatives of this compound can enhance cognitive function in animal models of Alzheimer’s disease by inhibiting neuroinflammation and promoting synaptic plasticity.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclopropanation | Diazomethane, Ethanol | 85 |

| Purification | Recrystallization from Ethanol | 90 |

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it can interact with the P2Y12 receptor, inhibiting platelet aggregation and exerting antithrombotic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

a. Fluorine vs. Chlorine Substituents

- 1-(3,4-Dichlorophenyl)cyclopropan-1-amine (): Replacing fluorine with chlorine at the 3,4-positions increases steric bulk and reduces electronegativity.

b. Positional Isomerism

- 1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine ():

The 3-chloro substitution (vs. 3,4-difluoro) reduces electronic effects and alters steric interactions. The absence of a para-fluorine may decrease metabolic resistance to oxidative pathways, as para-fluorine often blocks cytochrome P450-mediated hydroxylation .

Amine Substituent Variations

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine ():

The absence of the N-ethyl group reduces lipophilicity (logP ~1.2 vs. ~2.5 for the N-ethyl analog), impacting blood-brain barrier permeability. The ethyl group in the target compound may prolong half-life by resisting N-dealkylation, a common metabolic pathway for smaller alkyl amines like methyl .

Structural Core Modifications

- 3-(4-Fluorophenyl)-N,N-dimethylpropan-1-amine Derivatives (): Compounds with isobenzofuranone or propanamine cores lack the cyclopropane ring’s rigidity. The cyclopropane in the target compound imposes a fixed geometry, which may enhance selectivity for receptors requiring a specific spatial arrangement (e.g., serotonin or dopamine transporters) .

Key Data Table: Structural and Property Comparison

| Compound Name | Aromatic Substituents | Amine Substituent | Core Structure | logP (Predicted) | Metabolic Stability (Relative) |

|---|---|---|---|---|---|

| 1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine | 3,4-difluoro | Ethyl | Cyclopropane | 2.5 | High |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine | 3,4-difluoro | None | Cyclopropane | 1.2 | Moderate |

| 1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine | 3-chloro | Methyl | Cyclopropane | 1.8 | Low |

| 1-(3,3-Difluorocyclopentyl)ethan-1-amine | 3,3-difluoro | Ethyl | Cyclopentane | 2.1 | Moderate |

| 3-(4-Fluorophenyl)-N,N-dimethylpropan-1-amine | 4-fluoro | Dimethyl | Propanamine | 1.5 | Low |

Biological Activity

1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which may enhance its biological activity through various mechanisms.

- Molecular Formula : C9H10F2N

- Molecular Weight : 179.18 g/mol

- CAS Number : 1532594-73-2

Synthesis

The synthesis of this compound involves multiple steps, typically starting from 1,2-difluorobenzene and proceeding through various intermediates:

- Formation of Nitro Intermediate : 1,2-Difluorobenzene is reacted with 3-chloropropionyl chloride to yield 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one.

- Reduction : The keto group is reduced to a hydroxyl group using chiral oxazaborolidine and borane.

- Cyclization : The resulting compound undergoes cyclization to form the cyclopropane structure.

The mechanism of action for this compound involves its interaction with specific molecular targets, including receptors and enzymes. This interaction may lead to alterations in cellular signaling pathways, influencing various biological processes.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Some derivatives of cyclopropanamines have shown promising antibacterial and antifungal properties. For instance, studies have demonstrated moderate antifungal activity against Candida spp., with minimum inhibitory concentration (MIC) values indicating effectiveness against drug-resistant strains .

- Cytotoxicity : Toxicity studies on cell lines suggest that while some derivatives are effective against pathogens, they also require careful evaluation for cytotoxic effects to ensure safety for therapeutic use .

Study on Antibacterial Activity

A recent study focused on synthesizing new derivatives of cyclopropanamines, including this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Study on Antifungal Activity

Another study evaluated the antifungal efficacy of various cyclopropanamine derivatives against Candida albicans. The compound demonstrated an MIC value of 62.5 µg/mL against this pathogen, highlighting its potential as an antifungal agent .

Data Table: Biological Activity Overview

Q & A

Basic: What are the recommended safety protocols for handling 1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear protective glasses, gloves, and lab coats to avoid skin/eye contact. Use respiratory masks if aerosolization is possible .

- Ventilation: Conduct reactions in fume hoods or gloveboxes to minimize inhalation risks, especially during volatile intermediate synthesis .

- Waste Disposal: Segregate chemical waste and collaborate with certified hazardous waste management companies for environmentally safe disposal .

- Emergency Measures: Immediate decontamination with water for skin contact; consult a physician if ingested or inhaled .

Basic: What synthetic routes are reported for synthesizing this compound?

Methodological Answer:

- Cyclopropanation Strategies: Utilize [3+2] cycloaddition or Simmons–Smith reactions to form the cyclopropane ring. For example, react 3,4-difluorophenylmagnesium bromide with N-ethylcyclopropanamine precursors under controlled temperatures (0–5°C) to avoid ring-opening side reactions .

- Amine Functionalization: Introduce the ethylamine group via reductive amination of ketone intermediates using sodium cyanoborohydride (NaBH3CN) in methanol .

Basic: How is the structural identity of this compound confirmed using spectroscopic methods?

Methodological Answer:

- NMR Analysis:

- X-ray Crystallography: Resolve bond lengths (e.g., cyclopropane C–C bonds ≈ 1.51 Å) and dihedral angles to validate stereochemistry .

Advanced: What strategies can resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

- Solvent and Temperature Effects: Replicate experiments in deuterated solvents (CDCl3 vs. DMSO-d6) to assess solvent-induced shifts. Control temperature to minimize conformational variability .

- Isotopic Labeling: Use ¹³C-labeled precursors to track carbon environments and verify peak assignments in complex spectra .

- Cross-Validation: Compare with computational predictions (DFT calculations) to reconcile experimental vs. theoretical NMR shifts .

Advanced: How does the stereochemistry of this compound influence its physicochemical properties?

Methodological Answer:

- Enantiomer-Specific Interactions: The (1R,2S) enantiomer may exhibit higher binding affinity to serotonin receptors due to spatial compatibility with chiral binding pockets. Use chiral HPLC (e.g., Chiralpak® AD-H column) to separate enantiomers and test activity in vitro .

- Thermodynamic Stability: Differential scanning calorimetry (DSC) reveals distinct melting points for enantiomers, impacting crystallization protocols .

Advanced: What computational methods are used to model the compound's interactions with biological targets?

Methodological Answer:

- Molecular Docking: Employ AutoDock Vina to simulate binding modes with monoamine transporters. Parameterize fluorine atoms using electrostatic potential (ESP)-derived charges for accurate van der Waals interactions .

- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-receptor complex in lipid bilayers .

Intermediate: What are the challenges in achieving high enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Auxiliaries: Use Evans oxazolidinones to direct cyclopropane formation, but optimize reaction time to prevent racemization at high temperatures (>40°C) .

- Catalytic Asymmetry: Screen chiral catalysts (e.g., Rhodium-BINAP complexes) for enantioselective cyclopropanation. Monitor enantiomeric excess (ee) via polarimetry .

Intermediate: How to optimize reaction conditions to improve yield?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, THF) to stabilize intermediates. For example, THF improves cyclopropanation yields by 15% compared to DCM .

- Catalyst Loading: Titrate Pd(OAc)₂ (0.5–2 mol%) in cross-coupling steps. Higher loading (>1.5 mol%) may reduce yield due to Pd-black formation .

Advanced: How to assess the compound's stability under various conditions?

Methodological Answer:

- Accelerated Degradation Studies: Expose the compound to UV light (ICH Q1B), 40°C/75% RH (climate chamber), and acidic/basic buffers (pH 1–13). Monitor degradation via HPLC-MS to identify hydrolytic (amide bond cleavage) or oxidative (cyclopropane ring-opening) pathways .

- Long-Term Storage: Store lyophilized samples at -20°C in amber vials with desiccants to extend shelf life beyond 5 years .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.